molecular formula C13H14N2O2 B12086154 5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole

5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole

Cat. No.: B12086154
M. Wt: 230.26 g/mol
InChI Key: FGWZNTKUNFURQQ-UHFFFAOYSA-N
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Description

5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-ethoxybenzoyl group attached to the imidazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group in the 4-ethoxybenzoyl moiety can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidation of the ethoxy group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction can yield alcohol derivatives.

    Hydrolysis: Hydrolysis results in the formation of 4-ethoxybenzoic acid and 1-methylimidazole.

Scientific Research Applications

5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The imidazole ring can coordinate with metal ions in enzyme active sites, affecting their catalytic activity. Additionally, the 4-ethoxybenzoyl group can interact with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole is unique due to the presence of both the ethoxybenzoyl group and the imidazole ring. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(4-ethoxyphenyl)-(3-methylimidazol-4-yl)methanone

InChI

InChI=1S/C13H14N2O2/c1-3-17-11-6-4-10(5-7-11)13(16)12-8-14-9-15(12)2/h4-9H,3H2,1-2H3

InChI Key

FGWZNTKUNFURQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=CN2C

Origin of Product

United States

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